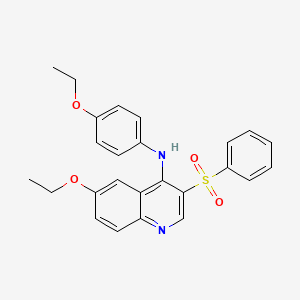

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine

Description

The compound 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-ethoxyphenyl group attached to the quinoline’s nitrogen at position 4.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c1-3-30-19-12-10-18(11-13-19)27-25-22-16-20(31-4-2)14-15-23(22)26-17-24(25)32(28,29)21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJJEUIKKOVQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine can be achieved through a multi-step process involving the following key steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of the benzenesulfonyl group can yield the corresponding sulfinyl or sulfhydryl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core and the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine

It can be used in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable and functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C25H25N2O4S (estimated based on analogs).

- Molecular Weight : ~463.5 g/mol.

- Substituent Effects: The benzenesulfonyl group at position 3 enhances electron-withdrawing properties and may influence binding to biological targets. The 6-ethoxy group increases lipophilicity compared to methoxy or hydroxyl substituents.

- Physicochemical Properties: logP: Estimated ~4.5–5.0 (higher than analogs due to dual ethoxy groups). Polar Surface Area (PSA): ~55–60 Ų (similar to analogs with sulfonyl and amine groups). Hydrogen Bonding: 1 donor (NH from quinoline core) and 6–7 acceptors (sulfonyl and ethoxy oxygens) .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Position 6 Substituents: Ethoxy (target, C769-1611) increases lipophilicity compared to methoxy (C769-1562) or chloro (C769-1566). Chloro’s higher electronegativity may enhance binding to hydrophobic pockets .

N-Substituent Variations :

- N-(4-ethoxyphenyl) (target) vs. N-benzyl (C769-1611, C769-1562): The ethoxyphenyl group in the target may improve membrane permeability due to its planar aromatic structure, whereas benzyl groups (e.g., 4-fluorobenzyl in C769-1611) add steric bulk .

- Nitro (NQ15) and chloro/fluoro (Compound 7) substituents are linked to antimicrobial activity, suggesting the target compound may also exhibit bioactivity in similar assays .

Pharmacological Implications :

- The benzenesulfonyl group in all analogs is critical for interactions with sulfonylurea receptors or kinases.

- Dual ethoxy groups in the target compound could enhance metabolic stability compared to analogs with single alkoxy substituents.

Biological Activity

The compound 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for this compound is . The structure features a quinoline core substituted with ethoxy and benzenesulfonyl groups, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.

- Sulfonylation : The introduction of the benzenesulfonyl group is done using sulfonyl chlorides.

- Ethoxylation : Ethoxy groups are introduced via alkylation reactions with ethyl halides.

- Amidation : The final step involves reacting the intermediate with an appropriate amine to form the desired compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with tumor progression.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related quinoline derivatives on FaDu hypopharyngeal tumor cells, demonstrating that certain analogs exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

The proposed mechanism includes binding to the active sites of these enzymes, leading to enhanced neurotransmitter levels and improved cognitive function .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

| 4-Hydroxyquinoline | Antimicrobial | Disruption of bacterial cell walls |

| EF24 (Piperidinone derivative) | Anticancer | IKKb inhibition, apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.